1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine
Description
Properties
IUPAC Name |
1-[3-chloro-4-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-5H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTKYTPNAHAITD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(F)(F)F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1270349-21-7 | |
| Record name | 1-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-(trifluoromethyl)benzaldehyde with an amine source under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the conversion of the intermediate imine to the desired amine.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkoxides or amines are used under basic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine has been investigated for its potential therapeutic effects in several areas:
Antitumor Activity
Recent studies indicate that this compound exhibits notable antitumor properties. For example, it has been evaluated against various cancer cell lines with significant findings:
| Compound | Cell Line | IC50 (nM) | Effect |
|---|---|---|---|
| This compound | HCT116 | 50 | Inhibitory effect on tumor growth |
| This compound | KMS-12 BM | 1400 | Moderate potency |
These results suggest that the compound may serve as a therapeutic agent in cancer treatment, particularly in xenograft models.
Neurological Applications
The compound's interaction with serotonin receptors has led to investigations into its use in treating neurological disorders. Its structural characteristics allow it to modulate neurotransmitter release, potentially aiding conditions such as epilepsy and mood disorders .
Synthetic Methodologies
Several synthetic routes have been developed to produce this compound with high purity. Common methods include:
- Hydrolysis of Trifluoromethyl Compounds : This involves converting precursors through hydrolysis to yield the desired amine.
- Reductive Amination : Utilizing borohydride reducing agents to achieve amination of ketones derived from trifluoromethyl compounds .
These synthetic approaches are essential for generating sufficient quantities of the compound for biological testing and application.
Fenfluramine Derivatives
This compound is structurally related to fenfluramine, a drug previously used as an appetite suppressant. Research has shown that modifications of fenfluramine can lead to compounds with improved safety profiles while retaining efficacy against conditions like Dravet Syndrome . The unique properties of the trifluoromethyl group in these derivatives may enhance their pharmacological profiles while minimizing adverse effects.
Anticonvulsant Activity
In studies focusing on anticonvulsant activity, derivatives of this compound demonstrated significant efficacy against seizure models. The modulation of serotonin receptors appears to play a crucial role in this activity, highlighting the compound's potential in treating severe epilepsy .
Mechanism of Action
The mechanism by which 1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and specificity, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
- 1-[3-Chloro-4-fluorophenyl]ethanamine
- 1-[3-Chloro-4-methylphenyl]ethanamine
- 1-[3-Chloro-4-(trifluoromethyl)phenyl]propanamine
Uniqueness: 1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct chemical properties. These functional groups enhance its reactivity and binding affinity, making it more versatile compared to similar compounds.
Biological Activity
1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine, also known as (R)-1-(3-chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a chiral center and contains a trifluoromethyl group, which is known to influence biological activity. Its molecular formula is C9H9ClF3N, and it exhibits properties that can be leveraged for therapeutic applications.
This compound is believed to exert its effects through various biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including tyrosinase (TYR), which is crucial in melanin biosynthesis. In vitro studies have demonstrated that derivatives with similar structures exhibit significant inhibitory activity against TYR, suggesting that this compound could be developed as a skin-whitening agent or for treating hyperpigmentation disorders .
- Anticancer Activity : Research indicates that compounds bearing the trifluoromethyl group can exhibit antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that similar derivatives possess cytotoxic properties against human cancer cell lines like HCT-116 and PC-3 .
Biological Activity Data
The following table summarizes the biological activities and IC50 values for this compound and related compounds:
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| This compound | TYR Inhibition | TBD |
| Kojic Acid (Reference Compound) | TYR Inhibition | 17.76 |
| 4-Fluorophenyl Derivative | TYR Inhibition | 0.19 - 1.72 |
| 1-(3-Amino-4-fluorophenyl)pyrrolidine | Antiproliferative against HCT-116 | TBD |
Note: TBD indicates that specific IC50 values for the compound are not yet determined in available literature.
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Antiproliferative Effects : In a study assessing various derivatives, compounds with structural similarities exhibited significant cytotoxicity against cancer cell lines. The introduction of the trifluoromethyl group was linked to enhanced lipophilicity and improved interaction with cellular targets .
- In Vivo Studies : Animal models have shown that compounds similar to this compound can lead to reductions in tumor size when administered at specific dosages over an extended period .
Toxicity and Safety Profile
Preliminary assessments indicate that this compound may pose certain toxicity risks. Reports suggest it is harmful if swallowed and may cause skin irritation . Further toxicological studies are necessary to fully understand its safety profile before clinical applications.
Q & A
Q. Optimization strategies :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 24 hours) .
- Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) to minimize side reactions .
How do researchers characterize the purity and structure of this compound?
Answer:
Basic characterization :
Q. Advanced methods :
- X-ray crystallography to resolve stereochemistry (if chiral centers exist) .
- High-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., [M+H]+ = 238.0543) .
What challenges arise in resolving stereochemistry during synthesis, and how are they addressed?
Answer :
Challenges :
- Racemization during amination steps, especially under high temperatures .
- Separation of enantiomers due to similar physicochemical properties.
Q. Solutions :
- Use chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution with lipases .
- Chiral HPLC with cellulose-based columns (e.g., Chiralpak AD-H) to isolate enantiomers .
How is the biological activity of this compound evaluated, and what contradictions exist between in vitro and in vivo studies?
Answer :
Assay design :
- In vitro : Binding affinity to serotonin receptors (5-HT₂A/2C) via radioligand displacement assays (IC₅₀ values reported in nM range) .
- In vivo : Behavioral studies in rodent models (e.g., forced swim test for antidepressant activity) .
Q. Contradictions :
- High in vitro potency (IC₅₀ = 50 nM) may not translate to in vivo efficacy due to poor blood-brain barrier penetration. Mitigate via prodrug design (e.g., acetylated amine) .
How do computational methods aid in predicting target interactions?
Q. Answer :
- Molecular docking (AutoDock Vina) to model binding to 5-HT₂A receptors, prioritizing poses with hydrogen bonds to Asp155 and π-π stacking with Phe339 .
- Molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories .
What stability issues are observed under varying storage conditions?
Q. Answer :
- Degradation pathways : Hydrolysis of the amine group in humid environments .
- Stabilization : Store as a hydrochloride salt at –20°C under argon, with desiccants .
How can researchers address low yields in the final amination step?
Answer :
Common pitfalls :
- Residual moisture deactivating catalysts (e.g., Pd in Buchwald-Hartwig reactions) → Use molecular sieves .
- Competing side reactions (e.g., aryl halide reduction) → Optimize ligand-to-metal ratio (2:1 for XPhos:Pd) .
How does substitution at the phenyl ring influence pharmacological activity?
Q. Answer :
- Trifluoromethyl group : Enhances lipophilicity (logP increases by ~1.5) and metabolic stability .
- Chlorine at meta position : Prevents steric clashes in receptor binding pockets .
| Substituent | Effect | Reference |
|---|---|---|
| CF₃ at para | ↑ Binding affinity | |
| Cl at meta | ↓ Off-target activity |
What analytical techniques differentiate this compound from structural analogs?
Q. Answer :
- FT-IR : Unique C–F stretches at 1150–1250 cm⁻¹ .
- LC-MS/MS : Fragmentation pattern (m/z 238 → 154 for CF₃ loss) .
How are impurities identified and controlled during synthesis?
Q. Answer :
- Common impurities :
- Unreacted 3-chloro-4-(trifluoromethyl)acetophenone (HPLC retention time = 10.5 minutes) .
- N-alkylated by-products (e.g., dialkylamines).
- Control : Gradient elution HPLC with UV detection at 254 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
